3-(phenylsulfonyl)benzenesulfonamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(benzenesulfonyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4S2/c13-19(16,17)12-8-4-7-11(9-12)18(14,15)10-5-2-1-3-6-10/h1-9H,(H2,13,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYMATFXFXPYYNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC(=CC=C2)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
General Strategies for Benzenesulfonamide (B165840) Synthesis
The formation of the sulfonamide bond is a cornerstone of many synthetic routes. This is typically achieved through condensation and sulfonylation reactions, which offer versatility in introducing the sulfonamide moiety and in modifying the core structure.
Condensation reactions are a fundamental approach for constructing the S(O)₂–N bond characteristic of sulfonamides. A traditional and widely used method involves the reaction of benzenesulfonyl chlorides with primary or secondary amines. researchgate.netbyjus.com This reaction typically proceeds under basic conditions to neutralize the hydrochloric acid byproduct. The reactivity of the amine and the sulfonyl chloride dictates the reaction conditions. For instance, the reaction of benzenesulfonyl chloride with primary amines yields N-substituted benzenesulfonamides where the hydrogen on the nitrogen is acidic and thus soluble in alkali. byjus.com In contrast, reaction with secondary amines produces N,N-disubstituted benzenesulfonamides that lack an acidic proton and are insoluble in alkali. byjus.com
Recent advancements have explored alternative condensation partners and catalysts. For example, a green synthesis of N-sulfonylimines has been developed through the catalyst-free condensation of sulfonamides with aldehydes, using neutral alumina (B75360) as a reusable dehydrating agent. researchgate.net Another approach involves the condensation of sulfonamides with aldehydes in the presence of triarylmethyl chlorides as mild, metal-free organocatalysts. researchgate.net The reaction of 4-tert-butyl-2,6-dimethylbenzenesulfonamide with glyoxal (B1671930) in the presence of an acid catalyst has also been studied, leading to various condensation products. nih.gov
The table below summarizes various condensation reaction strategies for sulfonamide synthesis.
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type |
| Benzenesulfonyl Chloride | Primary/Secondary Amine | Base | N-substituted/N,N-disubstituted Benzenesulfonamide |
| Sulfonamide | Aldehyde | Neutral Al₂O₃ | N-sulfonylimine |
| Sulfonamide | Aldehyde/Ketone | Triarylmethyl Chlorides | N-sulfonylimine |
| 4-tert-butyl-2,6-dimethylbenzenesulfonamide | Glyoxal | Acid Catalyst | Various Condensation Products |
Sulfonylation reactions are pivotal for introducing the sulfonyl group onto an aromatic ring, which can then be converted to a sulfonamide. The classic method is the sulfonation of benzene (B151609) using concentrated sulfuric acid to produce benzenesulfonic acid. youtube.com This reaction is reversible, and the equilibrium can be controlled by the concentration of the acid. youtube.com The resulting benzenesulfonic acid can be converted to benzenesulfonyl chloride, a key intermediate, by reacting with reagents like phosphorus pentachloride or thionyl chloride.
Alternative methods for forming the S(O)₂–N bond have also been developed. One such method is the copper and visible light-induced coupling of phenylsulfinic acid derivatives with aryl azides. nih.gov This approach generates sulfonamide compounds under mild, redox-neutral conditions. nih.gov Another strategy involves the reaction of sulfinate salts with an electrophilic nitrogen source, though this can be limited by the hazardous nature of the reagents. acs.org
Specific Synthetic Routes to 3-(phenylsulfonyl)benzenesulfonamide and Related Structures
The synthesis of more complex structures like this compound and its derivatives often requires multi-step sequences that combine various synthetic strategies.
A synthetic pathway to benzenesulfonamide derivatives can involve the reduction of a nitro group to an amine, which is then further functionalized. For example, a nitro-substituted aniline (B41778) can be converted to a sulfonamide, which then undergoes further reactions. nih.gov The nitro group of an intermediate can be reduced using reagents like tin(II) chloride to yield an amino group. nih.gov This amino group can then be transformed, for instance, via a Sandmeyer reaction to introduce other functionalities. nih.gov
A novel approach involves the dual copper and visible light-catalyzed S(O)₂–N coupling between phenylsulfinic acid derivatives and aryl azides, providing a mild and efficient route to structurally diverse benzenesulfonamides. nih.gov This method is mechanistically distinct from traditional nucleophilic substitution reactions. nih.gov
The condensation of sulfonamide precursors with aromatic aldehydes is a common strategy to build more complex molecular architectures. For instance, 4-((4-oxo-4,5-dihydrothiazol-2-yl)amino)benzenesulfonamide can be coupled with various aromatic aldehydes at the active methylene (B1212753) group to afford a series of 5-aryl-4-oxo-4,5-dihydrothiazol-2-ylamino)benzenesulfonamides. rsc.org This reaction is typically carried out in glacial acetic acid with sodium acetate. rsc.org
Another example is the synthesis of N-sulfonyl imines through the condensation of sulfonamides with various aldehydes under solvent-free conditions using silica-supported P₂O₅ as a catalyst. researchgate.net These reactions are efficient and produce the desired products in high yields. researchgate.net
The following table details examples of preparing benzenesulfonamide derivatives from sulfonamide precursors and aromatic aldehydes.
| Sulfonamide Precursor | Aromatic Aldehyde | Reagents/Conditions | Product |
| 4-((4-oxo-4,5-dihydrothiazol-2-yl)amino)benzenesulfonamide | Various Aromatic Aldehydes | Glacial Acetic Acid, Sodium Acetate, Reflux | 5-aryl-4-oxo-4,5-dihydrothiazol-2-ylamino)benzenesulfonamides |
| Sulfonamides | Various Aldehydes | P₂O₅/SiO₂, 110°C, Solvent-free | N-sulfonyl imines |
| Benzenesulfonamide | Benzaldehyde | Triarylmethyl Chlorides, 40°C | N-sulfonyl imine |
Halogenated benzenesulfonamides are an important class of compounds, and their synthesis often involves introducing the halogen at a specific stage of the synthetic sequence. A common method to prepare substituted benzenesulfonamides is through a Sandmeyer reaction starting from a corresponding aniline. nih.gov For instance, an aniline can be diazotized with sodium nitrite (B80452) and hydrochloric acid, followed by treatment with a copper(I) halide to introduce the halogen. nih.gov The resulting halogenated aryl sulfonyl chloride can then be treated with ammonia (B1221849) to form the sulfonamide. nih.gov
Another approach involves the direct halogenation of a benzenesulfonamide derivative. However, controlling the regioselectivity can be challenging. A "ring with two tails" approach has been described for designing selective carbonic anhydrase inhibitors, where the core is a 2-chloro/bromo-benzenesulfonamide. nih.gov The synthesis of such compounds would involve introducing the halogen prior to or after the formation of the sulfonamide group. For example, a process for preparing 2-(3,3-difluoro-1-butenyl)-benzenesulfonamide involves the bromination of an intermediate with 1,3-dibromo-5,5-dimethylhydantoin, followed by reaction with ammonia and subsequent elimination of hydrogen bromide. google.com
Electrochemical Approaches in Benzenesulfonamide Synthesis
The synthesis of benzenesulfonamides through electrochemical methods represents a green and efficient alternative to traditional chemical processes. chemistryworld.com These techniques leverage electricity to drive chemical transformations, often avoiding the need for harsh reagents and complex purification steps. nih.govacs.org
Reductive Controlled Potential Electrolysis
A notable electrochemical method for synthesizing new benzenesulfonamide derivatives is through the reductive controlled potential electrolysis of dinitrobenzene in the presence of arylsulfinic acids. nih.govresearchgate.net This technique is distinguished by its "tunable" nature, allowing for the selective synthesis of different products by simply adjusting the applied potential. nih.gov
In this process, a three-chamber electrochemical cell is typically used, containing a working electrode, a reference electrode (e.g., Ag/AgCl), and an auxiliary electrode. pineresearch.com By controlling the potential at the working electrode, specific reduction processes can be initiated. For instance, applying a potential of -0.4 V versus Ag/AgCl to dinitrobenzene in the presence of arylsulfinic acids selectively yields N-hydroxy-N-(4-nitrophenyl)benzenesulfonamide derivatives. nih.govresearchgate.net Shifting the potential to a more negative value, such as -1.1 V versus Ag/AgCl, promotes further reduction to yield N-(4-amino-3-(phenylsulfonyl)phenyl) benzenesulfonamide derivatives. nih.govresearchgate.net This level of control highlights the precision of electrochemical synthesis. nih.gov
Table 1: Tunable Electrochemical Synthesis of Benzenesulfonamide Derivatives nih.govresearchgate.net
| Applied Potential (vs. Ag/AgCl) | Starting Materials | Product |
|---|---|---|
| -0.4 V | Dinitrobenzene, Arylsulfinic Acids | N-hydroxy-N-(4-nitrophenyl)benzenesulfonamide derivatives |
| -1.1 V | Dinitrobenzene, Arylsulfinic Acids | N-(4-amino-3-(phenylsulfonyl)phenyl) benzenesulfonamide derivatives |
Mechanism of Electrophile and Nucleophile Generation in Electrochemical Synthesis
The mechanisms of electrochemical sulfonamide synthesis often involve the generation of electrophilic and nucleophilic species at the electrodes. In many electrochemical syntheses of sulfonamides, the key step is the anodic oxidation of an aromatic compound or an amine. nih.govnih.gov
One proposed mechanism begins with the initial anodic oxidation of an arene substrate to form a radical cation intermediate, which acts as an electrophile. nih.gov This is followed by a nucleophilic attack from an amidosulfinate, which can be formed in situ from an amine and sulfur dioxide. A second oxidation step then yields the final sulfonamide product. nih.gov
Another pathway involves the electrochemical oxidative coupling of thiols and amines. nih.govacs.org The process starts with the anodic oxidation of the thiol to a disulfide. nih.govacs.orgrsc.org Subsequently, the amine is oxidized to a radical cation (an electrophilic aminium radical intermediate). nih.govrsc.org This intermediate then reacts with the disulfide (the nucleophile in this context) to form a sulfenamide, which undergoes two further consecutive oxidations to produce the sulfonamide. nih.govrsc.org
These mechanisms illustrate how electrochemistry provides a platform for generating reactive intermediates in a controlled manner, leading to the efficient formation of N-S bonds characteristic of sulfonamides. researchgate.net
Catalytic Applications of N-(phenylsulfonyl)benzenesulfonamide
N-(phenylsulfonyl)benzenesulfonamide (NPBSA) has emerged as an effective and environmentally friendly organocatalyst. tandfonline.comarkat-usa.org Its utility stems from its strong acidity (pKa of 1.45), enabling it to catalyze various organic transformations efficiently. tandfonline.com
As an Organocatalyst in Multicomponent Reactions (e.g., Biginelli Condensation)
NPBSA has proven to be a highly efficient catalyst for the one-pot, three-component Biginelli condensation. tandfonline.com This reaction synthesizes 3,4-dihydropyrimidin-2(1H)-ones/thiones (DHPMs) from an aldehyde, a β-ketoester or β-diketone, and urea (B33335) or thiourea (B124793). tandfonline.comresearchgate.net The use of NPBSA as a catalyst offers several advantages, including high yields, short reaction times, solvent-free conditions, and a simple workup procedure. tandfonline.com
The catalyst's effectiveness has been demonstrated across a range of substrates, tolerating various functional groups on the aromatic aldehydes. tandfonline.com
Table 2: NPBSA-Catalyzed Biginelli Condensation of Various Aldehydes tandfonline.com
| Aldehyde | Product Yield (%) | Reaction Time (min) |
|---|---|---|
| Benzaldehyde | 94 | 20 |
| 4-Chlorobenzaldehyde | 96 | 15 |
| 4-Nitrobenzaldehyde | 95 | 20 |
| 4-Methylbenzaldehyde | 92 | 25 |
| 3-Hydroxybenzaldehyde | 90 | 30 |
Catalysis in Heterocyclic Compound Synthesis (e.g., Imidazoles)
NPBSA also serves as a potent organocatalyst for the synthesis of 2-aryl-4,5-diphenyl-1H-imidazoles. arkat-usa.org This protocol involves a solvent-free cyclocondensation of diverse aldehydes, benzil, and ammonium (B1175870) acetate. arkat-usa.orgresearchgate.net The method is noted for its mild conditions, high yields, and simple experimental setup, making it a valuable alternative to methods using hazardous Lewis acids. arkat-usa.org
The optimal catalyst loading was found to be 5 mol%, which provides excellent product yields in a reduced reaction time. arkat-usa.org The reaction proceeds efficiently at 100 °C under solvent-free conditions. arkat-usa.org
Table 3: NPBSA-Catalyzed Synthesis of 2-Aryl-4,5-diphenyl-1H-imidazoles arkat-usa.org
| Aldehyde | Product Yield (%) | Reaction Time (min) |
|---|---|---|
| 4-Chlorobenzaldehyde | 95 | 20 |
| 4-Hydroxybenzaldehyde | 92 | 25 |
| 4-Methoxybenzaldehyde | 94 | 20 |
| 2-Nitrobenzaldehyde | 90 | 30 |
| 2-Chlorobenzaldehyde | 93 | 25 |
Mechanistic Insights into Organocatalytic Activity
The organocatalytic activity of N-(phenylsulfonyl)benzenesulfonamide in these reactions is attributed to its character as a Brønsted acid. tandfonline.com In the Biginelli reaction, a plausible mechanism suggests that NPBSA activates the aldehyde by protonating its carbonyl oxygen atom. tandfonline.com This protonation increases the electrophilicity of the aldehyde, facilitating a nucleophilic attack by the urea or thiourea to form an iminium intermediate. This intermediate is then attacked by the enol form of the β-ketoester. Subsequent cyclization and dehydration, also catalyzed by NPBSA, lead to the final 3,4-dihydropyrimidine-2(1H)-thione product. tandfonline.com
Similarly, in the synthesis of imidazoles, NPBSA likely acts as an acid catalyst to facilitate the condensation steps between the aldehyde, benzil, and ammonium acetate, promoting the formation of the imidazole (B134444) ring. arkat-usa.org The strong acidic nature of the N-H proton in NPBSA is central to its ability to activate substrates and accelerate these multicomponent reactions. tandfonline.com
Structural Elucidation and Advanced Characterization
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a powerful tool for mapping the carbon and hydrogen framework of a molecule. For sulfonamide derivatives, ¹H and ¹³C NMR spectra offer precise information about the chemical environment of each proton and carbon atom.
In the case of related compounds like 3-bromo-N-phenylbenzenesulfonamide, the ¹H NMR spectrum in Chloroform-d (CDCl₃) shows distinct signals for the aromatic protons. rsc.org The signals are observed as multiplets in the aromatic region, typically between δ 7.0 and 8.0 ppm. rsc.org For instance, the ¹H NMR data for 3-bromo-N-phenylbenzenesulfonamide shows signals at δ 7.84 (d, J = 8.9 Hz, 2H), 7.46 (s, 1H), 7.23 (d, J = 8.0 Hz, 3H), and 7.16 – 7.08 (m, 3H). rsc.org
The ¹³C NMR spectrum for the same compound reveals resonances for each unique carbon atom. rsc.org The aromatic carbons typically appear in the range of δ 120-140 ppm, with carbons directly attached to the sulfonyl group appearing further downfield. rsc.org The recorded ¹³C NMR signals for 3-bromo-N-phenylbenzenesulfonamide are at δ 152.38, 137.15, 136.04, 129.48, 129.46, 125.80, 121.83, 121.45, 120.78, and 118.87. rsc.org For the parent N-(phenylsulfonyl)benzenesulfonamide, ¹H NMR data is also available. nih.gov
A hypothetical ¹H NMR spectrum for 3-(phenylsulfonyl)benzenesulfonamide would be expected to show a complex pattern of multiplets in the aromatic region, corresponding to the protons on the two phenyl rings with a meta-substitution pattern. The integration of these signals would correspond to the number of protons in each environment. Similarly, the ¹³C NMR spectrum would display a specific number of signals corresponding to the inequivalent carbon atoms in the molecule.
Table 1: Representative ¹H and ¹³C NMR Data for a Related Sulfonamide
| Compound | Nucleus | Solvent | Chemical Shifts (δ, ppm) |
|---|---|---|---|
| 3-bromo-N-phenylbenzenesulfonamide | ¹H | CDCl₃ | 7.84, 7.46, 7.23, 7.16-7.08 rsc.org |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at characteristic frequencies. For this compound, the key functional groups are the sulfonamide (SO₂NH) and the phenyl rings.
The IR spectrum of the related N-(phenylsulfonyl)benzenesulfonamide shows characteristic absorption bands. nih.govnist.gov The stretching vibrations of the S=O bonds in the sulfonyl group typically appear as two strong bands. nist.gov For N-chloro-N-(phenylsulfonyl)benzenesulfonamide, these are observed at approximately 1370 cm⁻¹ (asymmetric) and 1181 cm⁻¹ (symmetric). chemicalbook.com The N-H stretching vibration of the sulfonamide group is expected in the region of 3200-3300 cm⁻¹. The aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while the C=C stretching vibrations within the phenyl rings appear in the 1450-1600 cm⁻¹ region. chemicalbook.com
Table 2: Characteristic IR Absorption Bands for Sulfonamides
| Functional Group | Vibration Type | Approximate Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (Sulfonamide) | Stretch | 3200-3300 |
| C-H (Aromatic) | Stretch | >3000 |
| C=C (Aromatic) | Stretch | 1450-1600 |
| S=O (Sulfonyl) | Asymmetric Stretch | ~1370 chemicalbook.com |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization. For this compound (C₁₂H₁₁NO₄S₂), the expected exact mass would be approximately 297.01 g/mol . nih.gov
The mass spectrum of the parent compound, N-(phenylsulfonyl)benzenesulfonamide, shows a molecular ion peak (M⁺) corresponding to its molecular weight. nist.gov Common fragmentation patterns for such compounds involve the cleavage of the S-N bond and the S-C bonds. This can lead to the formation of characteristic fragment ions such as the phenylsulfonyl cation ([C₆H₅SO₂]⁺) and the benzenesulfonamide (B165840) radical cation. nist.gov For N-chloro-N-(phenylsulfonyl)benzenesulfonamide, the calculated elemental composition for C₁₂H₁₀ClNO₄S₂ is 330.97, with a found mass-to-charge ratio (m/z) of 330.05 in negative mode (M-1). chemicalbook.com
X-ray Crystallography Studies for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the solid-state properties of a compound. While a specific crystal structure for this compound is not readily found, data from closely related structures, such as N-{[3-bromo-1-(phenylsulfonyl)-1H-indol-2-yl]methyl}benzenesulfonamide, offers valuable insights. researchgate.netresearchgate.netnih.gov
Crystal System and Lattice Parameters
The crystal structure of a related compound, N-{[3-bromo-1-(phenylsulfonyl)-1H-indol-2-yl]methyl}benzenesulfonamide, was determined to be monoclinic with the space group P2₁/c. researchgate.netresearchgate.net The lattice parameters for this compound were reported as a = 7.5129 (6) Å, b = 17.4245 (14) Å, c = 16.0988 (14) Å, and β = 98.087 (3)°. researchgate.net The unit cell volume is 2086.5 (3) ų with four molecules (Z=4) per unit cell. researchgate.net Such data is fundamental for defining the packing of molecules in the crystal lattice.
Table 3: Representative Crystallographic Data for a Related Sulfonamide Derivative
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic researchgate.net |
| Space Group | P2₁/c researchgate.net |
| a (Å) | 7.5129 (6) researchgate.net |
| b (Å) | 17.4245 (14) researchgate.net |
| c (Å) | 16.0988 (14) researchgate.net |
| β (°) | 98.087 (3) researchgate.net |
| Volume (ų) | 2086.5 (3) researchgate.net |
Intramolecular and Intermolecular Hydrogen Bonding Networks
Hydrogen bonding plays a critical role in stabilizing the crystal structures of sulfonamides. In the solid state, the N-H group of the sulfonamide can act as a hydrogen bond donor, while the oxygen atoms of the sulfonyl groups act as acceptors.
Aromatic π-Stacking Interactions in Crystal Packing
The crystal packing of aromatic compounds like this compound is often significantly influenced by π-π stacking interactions. These non-covalent interactions occur between the electron-rich π-systems of adjacent aromatic rings. In the solid state, molecules of this compound are expected to arrange in a manner that maximizes these stabilizing interactions, often leading to the formation of layered or columnar structures.
Advanced Structural Characterization Methods
Hirshfeld Surface Analysis for Intermolecular Interactions
The analysis generates a two-dimensional "fingerprint plot" which summarizes the intermolecular contacts. For compounds analogous to this compound, these plots consistently show that H···H, C···H/H···C, and O···H/H···O interactions are major contributors to the crystal packing. sdu.dk The presence of the sulfonyl groups and the phenyl rings leads to characteristic patterns in the fingerprint plots, highlighting the importance of hydrogen bonding and van der Waals forces in the molecular assembly. mkjc.in The dnorm surface for this compound would be expected to show red spots indicating close contacts, particularly around the sulfonamide group, which can act as both a hydrogen bond donor (N-H) and acceptor (S=O).
A hypothetical breakdown of intermolecular contacts for this compound, based on analyses of similar compounds, is presented in the table below.
| Interaction Type | Contribution (%) | Description |
|---|---|---|
| H···H | ~45% | Represents the most frequent type of contact, arising from the abundance of hydrogen atoms on the molecular surface. |
| C···H/H···C | ~25% | Indicative of C-H···π interactions and other van der Waals contacts involving the phenyl rings. |
| O···H/H···O | ~20% | Highlights the presence of hydrogen bonds, particularly involving the sulfonamide group's oxygen and hydrogen atoms. |
| Other | ~10% | Includes less frequent contacts such as S···H, N···H, and C···C interactions. |
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution
Molecular Electrostatic Potential (MEP) mapping is a computational technique that illustrates the charge distribution within a molecule, providing insights into its reactivity and intermolecular interaction sites. mkjc.inresearchgate.netresearchgate.net The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).
For this compound, the MEP map would be expected to show significant negative potential around the oxygen atoms of the sulfonamide group due to their high electronegativity. rsc.org These regions would be the primary sites for hydrogen bond acceptance. Conversely, the hydrogen atom of the N-H group in the sulfonamide linkage would exhibit a region of positive potential, making it a hydrogen bond donor site. The phenyl rings would show a more neutral potential, with the π-electron clouds being potential sites for π-stacking interactions. bohrium.com Understanding the MEP is crucial for predicting how the molecule will interact with other molecules and its environment.
The table below summarizes the expected MEP characteristics for different regions of the this compound molecule.
| Molecular Region | Expected MEP | Implication |
|---|---|---|
| Sulfonyl Oxygen Atoms (S=O) | Negative (Red/Yellow) | Electron-rich; primary sites for electrophilic attack and hydrogen bond acceptance. |
| Sulfonamide Hydrogen Atom (N-H) | Positive (Blue) | Electron-poor; primary site for nucleophilic attack and hydrogen bond donation. |
| Phenyl Rings | Neutral to slightly negative (Green/Yellow) | π-electron clouds available for stacking interactions. |
| Sulfur Atom | Slightly Positive | Influenced by the surrounding electronegative oxygen atoms. |
Electron Localization Function (ELF) Analysis
The Electron Localization Function (ELF) is a quantum chemical method used to visualize the spatial localization of electrons in a molecule. It provides a chemically intuitive picture of electron pairs, distinguishing between core electrons, covalent bonds, and lone pairs. An ELF analysis of this compound would reveal the nature of the chemical bonds within the molecule.
The analysis would show high ELF values (close to 1) in the regions of the C-C and C-H bonds of the phenyl rings, indicating covalent bonding. The regions corresponding to the lone pairs on the oxygen and nitrogen atoms would also exhibit high localization. The S-N and S-C bonds of the sulfonamide linkage would show intermediate ELF values, reflecting their polar covalent character. The ELF topology can provide a deeper understanding of the electronic structure and bonding, complementing the information obtained from MEP and Hirshfeld surface analyses. mkjc.in
The expected ELF characteristics for key bonds and regions in this compound are outlined in the table below.
| Region/Bond | Expected ELF Value | Interpretation |
|---|---|---|
| C-C and C-H bonds (Phenyl Rings) | High | Strongly localized covalent bonds. |
| Oxygen Lone Pairs | High | Localized non-bonding electron pairs. |
| S-N and S-C bonds | Intermediate | Polar covalent bonds with some degree of electron delocalization. |
| Core Electron Shells | Very High | Highly localized core electrons of each atom. |
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations are fundamental in predicting the molecular properties of sulfonamide derivatives. Density Functional Theory (DFT) is a widely used method for these investigations, often employing functionals like B3LYP and B3PW91 with basis sets such as 6-31G(d,p) or 6-311++G(d,p) to achieve a balance between accuracy and computational cost. mkjc.intandfonline.commdpi.com These calculations provide a detailed understanding of the molecule's geometry, vibrational modes, and electronic characteristics. nih.govnih.gov
Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. researchgate.net For benzenesulfonamide (B165840) derivatives, calculations predict the existence of multiple stable conformers. researchgate.net For instance, studies on the parent molecule, benzenesulfonamide, show two stable conformers related to the orientation of the NH2 group relative to the SO2 group. researchgate.net The optimized geometric parameters, such as bond lengths and angles, obtained from DFT calculations generally show good agreement with experimental data from X-ray diffraction. mkjc.innih.gov In related sulfonamide structures, the bond angles around the sulfur atom are typically tetrahedral, while the hybridization of the nitrogen atom can be sp². mkjc.in
| Parameter | Typical Calculated Value (for Benzenesulfonamide Derivatives) | Method/Basis Set |
|---|---|---|
| S–O Bond Length | ~1.41 - 1.43 Å | B3PW91/6-31g(d,p) |
| S–N Bond Length | ~1.78 Å | B3PW91/6-31g(d,p) |
| O–S–O Bond Angle | ~120° - 122° | B3PW91/6-31g(d,p) |
The data in this table represents typical values found in computational studies of benzenesulfonamide derivatives and may not reflect the exact parameters for 3-(phenylsulfonyl)benzenesulfonamide. mkjc.in
Vibrational frequency analysis, performed computationally, predicts the infrared (IR) and Raman spectra of a molecule. scispace.comresearchgate.net These theoretical spectra are valuable for assigning the vibrational modes observed in experimental measurements. nih.gov For sulfonamide-containing compounds, characteristic vibrational frequencies include the stretching modes of the sulfonyl (SO2) group, the S-N bond, and C-S bond. scispace.com DFT calculations can accurately predict these frequencies, although a scaling factor is often applied to correct for systematic errors inherent in the theoretical methods. researchgate.net
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description |
|---|---|---|
| N-H Stretching | 3200 - 3400 | Stretching of the amine bond in the sulfonamide group. |
| C-H Stretching (Aromatic) | 3000 - 3150 | Stretching of C-H bonds in the phenyl rings. scispace.com |
| S=O Asymmetric Stretching | ~1335 | Asymmetric stretching of the sulfonyl group. |
| S=O Symmetric Stretching | ~1135 | Symmetric stretching of the sulfonyl group. |
| S-N Stretching | 830 - 905 | Stretching of the sulfur-nitrogen bond. scispace.com |
| C-S Stretching | 680 - 700 | Stretching of the carbon-sulfur bond. scispace.com |
This table summarizes characteristic vibrational frequencies for benzenesulfonamide derivatives based on computational and experimental data. scispace.comlongdom.org
Frontier Molecular Orbital (FMO) analysis, specifically focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's chemical reactivity and electronic properties. nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is an important indicator of molecular stability. mkjc.intandfonline.com A larger energy gap suggests higher chemical stability and lower reactivity. tandfonline.com For many benzenesulfonamide derivatives, the HOMO is typically localized over one of the phenyl rings, while the LUMO may be distributed across the sulfonamide bridge and the other ring, indicating the pathway for intramolecular charge transfer. nih.govnih.gov
| Parameter | Significance | Typical Calculated Value (eV) for Sulfonamides |
|---|---|---|
| E(HOMO) | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | -6.0 to -7.0 |
| E(LUMO) | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | -1.5 to -2.5 |
| Energy Gap (ΔE) | Difference between LUMO and HOMO energies; indicates chemical stability and reactivity. mkjc.in | ~3.7 to 5.0 |
The values presented are representative of DFT calculations performed on various sulfonamide compounds. researchgate.netresearchgate.net
Molecular Docking Investigations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govlongdom.org It is widely used in drug discovery to understand how potential drug molecules interact with their biological targets. researchgate.net For derivatives of benzenesulfonamide, docking studies have been performed against a variety of protein targets to explore their potential pharmacological activities. nih.govresearchgate.net
Docking simulations predict the specific binding mode of a ligand within the active site of a protein, identifying key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking. researchgate.netnih.gov For benzenesulfonamide-based compounds, the sulfonamide group is a critical pharmacophore, often forming hydrogen bonds with polar amino acid residues like Aspartate, Glutamate, and Histidine in the protein's active site. researchgate.net The phenyl rings frequently engage in hydrophobic and π-π stacking interactions with aromatic residues such as Tyrosine, Phenylalanine, and Tryptophan. nih.govpsu.edu The predicted binding energy (or docking score) provides an estimate of the binding affinity between the ligand and the target protein. longdom.orglongdom.org
| Protein Target Class | Key Interacting Residues | Primary Interaction Types | Example Reference Inhibitor |
|---|---|---|---|
| Carbonic Anhydrases | His, Thr, Zn²⁺ | Coordination with Zinc, Hydrogen Bonding | Benzenesulfonamide |
| Kinases | Asp, Lys, Glu | Hydrogen Bonding, Hydrophobic Interactions | Various Kinase Inhibitors |
| Keap1 | Arg, Tyr, Ser | Hydrogen Bonding, π-π Stacking, π-Cation | Phenyl Bis-Sulfonamide Derivatives nih.gov |
| α-Amylase | Asp, Glu | Hydrogen Bonding | Bisindolylmethane Sulfonamides researchgate.net |
This table summarizes common interaction patterns observed in molecular docking studies of various benzenesulfonamide derivatives with different protein families.
Estimation of Binding Affinities and Interaction Energies
A critical aspect of computational drug design is the accurate estimation of binding affinities and interaction energies between a ligand, such as a this compound derivative, and its biological target. Molecular docking is a primary tool used to predict the binding conformation and estimate the strength of the interaction, often expressed as a binding energy score in kcal/mol. nih.govcumhuriyet.edu.tr
For instance, studies on benzenesulfonamide analogs targeting the Tropomyosin receptor kinase A (TrkA), a potential target for glioblastoma, have demonstrated strong binding affinities. nih.gov Docking scores greater than -8.0 kcal/mol are generally considered indicative of a strong interaction. nih.gov Similarly, molecular modeling of arylsulfonamide-based inhibitors with the NLRP3 inflammasome has been used to calculate binding scores, comparing different potential binding sites to identify the most favorable one. nih.gov
The binding energy of protein-ligand complexes can also be calculated from the free energies of the complex and the individual components using force fields like CHARMM and implicit salvation methods. researchgate.net These calculations are crucial for prioritizing compounds in virtual screening campaigns. researchgate.net
| Derivative | Protein Target | Binding Energy (kcal/mol) | Reference |
|---|---|---|---|
| AL34 | TrkA | -9.54 | nih.gov |
| AL56 | TrkA | -9.48 | nih.gov |
| AL106 | TrkA | -10.93 | nih.gov |
| AL107 | TrkA | -11.26 | nih.gov |
| AL109 | TrkA | -9.66 | nih.gov |
| AL110 | TrkA | -9.58 | nih.gov |
| Sulfamethiazole | TrkA | -10.21 | nih.gov |
Identification of Key Amino Acid Residues in Binding Pockets
Computational docking studies not only estimate binding energy but also elucidate the specific interactions between the ligand and the amino acid residues within the protein's binding pocket. Identifying these key residues is fundamental for understanding the mechanism of action and for designing more potent and selective inhibitors.
Interactions are typically a combination of hydrogen bonds, hydrophobic interactions, and electrostatic or charged interactions. nih.govnih.gov For example, in the binding of benzenesulfonamide derivative AL106 to TrkA, in silico analysis revealed prominent stabilizing hydrophobic interactions with Tyr359, Ser371, and Ile374, alongside charged interactions with Gln369. nih.gov In another study, an arylsulfonamide inhibitor was found to form multiple hydrogen bonds with GLY-229, ARG-351, LYS-232, and ARG-154 in the ATP binding site of the NLRP3 protein. nih.gov The sulfonyl and amide moieties of the inhibitor were crucial for these H-bond interactions. nih.gov Similarly, studies on sulfonamide compounds targeting other proteins have identified key interactions with residues such as ASP 73, ILE 78, and PRO 79. mdpi.com
| Protein Target | Key Amino Acid Residues | Type of Interaction | Reference |
|---|---|---|---|
| TrkA | Tyr359 | Hydrophobic | nih.gov |
| Ser371 | Hydrophobic | nih.gov | |
| Ile374 | Hydrophobic | nih.gov | |
| Gln369 | Charged | nih.gov | |
| NLRP3 (ATP binding site) | GLY-229 | Hydrogen Bond | nih.gov |
| ARG-351 | Hydrogen Bond | nih.gov | |
| LYS-232 | Hydrogen Bond | nih.gov | |
| ARG-154 | Hydrogen Bond | nih.gov | |
| 5MMN | ASP 73 | Not Specified | mdpi.com |
| ILE 78 | Not Specified | mdpi.com | |
| PRO 79 | Not Specified | mdpi.com |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. frontiersin.orgscirp.org For benzenesulfonamide derivatives, QSAR models are developed to predict their pharmacological effects and to guide the synthesis of new compounds with improved potency. nih.govnih.gov
Development of Predictive Models for Biological Activity
The development of a robust QSAR model involves selecting a dataset of compounds with known activities, calculating various molecular descriptors, and then using statistical methods to build and validate a predictive equation. nih.govresearchgate.net For benzenesulfonamide derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Analysis (CoMSIA) have been successfully applied. nih.gov These models generate 3D contour maps that visualize the regions where modifications to the molecule's steric, electrostatic, hydrophobic, and hydrogen-bonding properties could enhance biological activity. nih.gov
The statistical validity and predictive power of a QSAR model are assessed using parameters such as the correlation coefficient (R²) for the training set and the cross-validated correlation coefficient (q²). researchgate.net A high R² value indicates a good fit of the model to the data, while a high q² value suggests good predictive ability. researchgate.net For example, a 3D-QSAR model for benzoxazole (B165842) benzenesulfonamide derivatives achieved an R² of 0.9686 and a q² of 0.72, indicating a statistically valid and predictive model. researchgate.net Similarly, a QSAR model for other benzenesulfonamide analogs showed strong correlation coefficient values for both the training set (r = 0.8385) and the test set (r = 0.8282), demonstrating the effectiveness of the developed model. nih.gov
| Compound Series | QSAR Model Type | Parameter | Value | Reference |
|---|---|---|---|---|
| Benzoxazole benzenesulfonamides | 3D-QSAR (PHASE 3.4) | R² (training set) | 0.9686 | researchgate.net |
| q² (cross-validation) | 0.72 | researchgate.net | ||
| Benzenesulfonamide derivatives | AutoQSAR (KPLS) | r (training set) | 0.8385 | nih.gov |
| r (test set) | 0.8282 | nih.gov |
Correlation of Molecular Descriptors with Pharmacological Effects
A key outcome of QSAR studies is the identification of specific molecular descriptors that correlate with the pharmacological effects of the compounds. These descriptors quantify various physicochemical properties of the molecules. For benzenesulfonamide derivatives, models have highlighted the importance of several fields in determining their biological activity.
CoMFA and CoMSIA models for 3-(pyridin-2-yl)benzenesulfonamide derivatives indicated that biological activity could be improved by optimizing steric, electrostatic, hydrophobic, hydrogen bond donor, and acceptor fields. nih.gov Other studies have also emphasized the role of properties like electrostatic potential and lipophilicity for beta3-adrenergic receptor agonist activity in substituted benzene (B151609) sulfonamides. nih.gov Physicochemical parameters such as surface tension (ST), which can be treated as a steric parameter, have been used to model the dissociation constant (pKa) of benzenesulfonamides, a property crucial for their biological action. researchgate.net Furthermore, descriptors like the number of hydrogen bond donors (HBD) and acceptors (HBA) are important for drug-target binding. nih.gov
Mechanistic Investigations of Biological Activity at the Molecular and Cellular Level
Benzenesulfonamide derivatives have demonstrated the ability to modulate intracellular levels of reactive oxygen species (ROS), which can be a key mechanism of their cytotoxic effects against cancer cells. immunopathol.com ROS are highly reactive molecules that, when present in excess, can cause oxidative damage to cellular components, leading to cell death. nih.gov
In a study on human lung cancer (A549) cells, different benzenesulfonamide compounds exhibited varied effects on ROS production. For instance, the compound designated as C3 was found to increase ROS levels, suggesting that its cytotoxic and anti-proliferative effects may be mediated, at least in part, by inducing oxidative stress. immunopathol.com Conversely, another compound in the same study, C6, led to a reduction in ROS levels, while compound C4 had no significant effect. immunopathol.com This indicates that the specific structural features of the benzenesulfonamide derivative determine its impact on cellular redox balance. The modulation of ROS can influence various signaling pathways, including those involved in inflammation and cell survival. nih.govmdpi.com
The same study investigating benzenesulfonamide derivatives in A549 lung cancer cells revealed a consistent effect on intracellular pH (pHi). All tested compounds, including C3, C4, and C6, were found to decrease the intracellular pH. immunopathol.com A lower, more acidic intracellular environment can be detrimental to cancer cells and may contribute to the observed anti-proliferative effects. immunopathol.com The regulation of pHi is crucial for many cellular processes, and its disruption can trigger pathways leading to cell death. nih.gov The ability of these compounds to induce intracellular acidification highlights a potential mechanism of action that could be exploited for therapeutic benefit in oncology. immunopathol.com
A significant body of research has established the potent anti-proliferative activity of benzenesulfonamide derivatives against a wide array of human cancer cell lines. These compounds have shown the ability to inhibit cell growth and reduce cell viability in a dose-dependent manner. nih.govacs.orgimmunopathol.com
For example, in studies on A549 lung cancer cells, benzenesulfonamide derivatives effectively reduced cell proliferation after a 72-hour incubation period. immunopathol.com Similarly, certain sulfonimide and amide derivatives have demonstrated marked anti-proliferative effects in pancreatic, colorectal, paraganglioma, and renal cancer cell lines that express PPARα. nih.govacs.org In some cases, these novel compounds showed greater anti-proliferative effects and lower cytotoxic concentrations than reference compounds. nih.govacs.org
The anti-proliferative activity has also been observed in:
Glioblastoma (GBM) cells (U87) , where a lead benzenesulfonamide derivative, AL106, potently reduced cell proliferation. nih.gov
Various human cancer cell lines , including HCT116 (colon), A375 (melanoma), MCF-7 (breast), Colo205 (colon), A549 (lung), and LOVO (colon), where synthesized compounds exhibited potent inhibitory effects. researchgate.net
Cervical (SiHa), breast (MDA-MB-231), and pancreatic (PANC-1) cancer cell lines , where tetrazole-piperazinesulfonamide hybrids showed significant growth inhibitory activity. semanticscholar.org
The table below summarizes the anti-proliferative effects of various benzenesulfonamide derivatives on different cancer cell lines.
| Derivative Class | Cancer Cell Line(s) | Observed Effect |
|---|---|---|
| Benzenesulfonamide derivatives (C3, C4, C6) | A549 (Lung) | Dose-dependent reduction in cell proliferation. immunopathol.com |
| Sulfonimide and amide derivatives (3c, 3d, 10e) | Pancreatic (AsPC-1, BxPC-3, Capan-2), Colorectal (HT-29, SW480), Paraganglioma (PTJ64i, PTJ86i), Renal (A498) | Significant reduction in cell viability. nih.govacs.org |
| Benzenesulfonamide analog (AL106) | U87 (Glioblastoma) | Potent reduction in cell proliferation. nih.gov |
| 2-methoxy-3-phenylsulfonylaminobenzamide derivatives | HCT116, A375, MCF-7, Colo205, A549, LOVO | Potent in vitro antiproliferative effects. researchgate.net |
| Tetrazole-piperazinesulfonamide hybrids | SiHa (Cervical), MDA-MB-231 (Breast), PANC-1 (Pancreatic) | Significant growth inhibitory activity. semanticscholar.org |
Benzenesulfonamide derivatives can exert their biological effects by interacting with key cellular signaling pathways, including the Nrf2-NFκB axis, which plays a critical role in regulating cellular responses to oxidative stress and inflammation. researchgate.netnih.gov
The nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant and detoxification genes. nih.govmdpi.com Under basal conditions, Nrf2 is kept inactive by Keap1. Upon exposure to oxidative stress, Nrf2 is released and translocates to the nucleus to initiate a protective antioxidant response. mdpi.com The nuclear factor kappa B (NF-κB) pathway is a central regulator of inflammation. nih.gov There is significant crosstalk between the Nrf2 and NF-κB pathways; activation of Nrf2 can often suppress NF-κB-mediated inflammation. nih.govmdpi.comnih.gov
A study on 4-amino-3-(phenylselanyl) benzenesulfonamide demonstrated its ability to attenuate intermittent cold stress-induced fibromyalgia in mice by targeting the Nrf2-NFκB axis. researchgate.net This suggests that the compound may exert its therapeutic effects by enhancing the Nrf2-mediated antioxidant response and/or inhibiting the pro-inflammatory NF-κB pathway. The ability of benzenesulfonamide-based molecules to modulate this crucial signaling nexus highlights their potential for treating conditions with underlying oxidative stress and inflammatory components.
Structure-Activity Relationship (SAR) Studies in Biological Contexts
Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of benzenesulfonamide-based compounds. These studies systematically modify the chemical structure to understand how different functional groups and their positions influence biological activity.
For benzenesulfonamide derivatives acting as carbonic anhydrase inhibitors , SAR analysis has shown that grafting the sulfamoyl functionality at the para-position of the benzene ring is significant for inhibitory activity. Furthermore, the incorporation of a bulky hydrophobic "tail" can enhance the inhibitory potency against specific CA isoforms like hCA IX and hCA XII. nih.gov Appending a second hydrophilic tail has also been shown to significantly enhance inhibitory activity towards these isoforms. nih.gov
In the context of PPARα antagonists , the benzenesulfonamide moiety itself has been identified as a key structural feature required for conferring antagonistic activity. nih.govacs.org
For indoleamine 2,3-dioxygenase (IDO) inhibitors based on a phenyl benzenesulfonylhydrazide scaffold, SAR exploration has been conducted by synthesizing derivatives with various substituents. The computational analysis of potent compounds from this class indicated that the key interactions with the IDO protein involve the coordination of the sulfone group with the heme iron in the active site. nih.gov
SAR studies on a series of substituted sulfamoyl benzamidothiazoles that enhance NF-κB activation have helped identify the sites on the scaffold that tolerate modification. This has led to the development of more potent compounds and has guided the design of affinity probes to identify the molecular target. nih.gov
These studies collectively underscore the versatility of the benzenesulfonamide scaffold and provide a rational basis for the design of new derivatives with improved pharmacological profiles for a variety of biological targets.
Influence of Substituent Effects on Biological Potency and Selectivity
The biological activity of benzenesulfonamide derivatives is significantly influenced by the nature and position of substituents on the phenyl rings. Structure-activity relationship (SAR) studies reveal that these modifications can drastically alter potency and selectivity against various biological targets.
For instance, in the development of novel N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides as antiproliferative agents, the presence of five fluorine atoms on the second ring was found to significantly improve antiproliferative activity. nih.gov Specifically, pentafluoro derivatives exhibited higher activity against human leukemia (CCRF-CEM) and breast adenocarcinoma (MDA-MB-468) cell lines compared to the standard drug doxorubicin. nih.gov In another study on indolylarylsulfones, the type of substituent on the para-position of the benzenesulfonamide moiety had a substantial impact on anti-HIV activity. When the para-substituent was a halogen, smaller atomic structures led to better antiviral potency. nih.gov
Furthermore, research on N-(1H-indazol-6-yl)benzenesulfonamide derivatives as PLK4 inhibitors showed that halogen atom replacements at the meta-position resulted in higher activity compared to substitutions at the para-position. nih.gov However, the introduction of bulky groups at the meta-position markedly decreased the inhibitory activity. nih.gov In a series of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives designed as 12-lipoxygenase inhibitors, specific substitutions were key to achieving nanomolar potency and high selectivity over related enzymes. nih.gov The sulfonamide moiety itself is considered a privileged substituent in drug design, as its polar nature can help adjust acidity, increase solubility, and improve oral bioavailability. nih.gov
Role of Core Structure Modifications in Activity Modulation
Modifications to the core structure of this compound are a key strategy for modulating biological activity. Creating hybrid molecules by combining the benzenesulfonamide scaffold with other pharmacologically active moieties has proven effective in enhancing therapeutic potential.
One approach involves the creation of benzenesulfonamide-1,2,3-triazole hybrids. Based on the known anticancer activities of 1,2,3-triazole heterocycles, researchers hypothesized that combining them with a benzenesulfonamide structure could yield potent antiproliferative compounds. dovepress.com This was confirmed by the synthesis of a benzenesulfonamide-1,2,3-triazole hybrid that potently inhibited cell proliferation against various cancer cell lines, particularly ovarian cancer. dovepress.com
Similarly, hybrid compounds incorporating a xanthone scaffold with benzenesulfonamide have been developed as potential anticancer agents. These novel N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides demonstrated significant antiproliferative activity against breast cancer and neuroblastoma cell lines. nih.gov Another core modification strategy involves the synthesis of styrylquinazoline tosylates, which have shown good antiproliferative activity against various cancer cell lines, including leukemia and brain cancer. nih.gov These quinazoline sulfonates represent a novel and easily accessible scaffold for developing potent anticancer agents. nih.gov The rationale behind these core modifications is often to enable additional interactions with biological targets, thereby improving potency and efficacy. nih.gov
Positional Isomer Effects on Pharmacological Profiles
The spatial arrangement of functional groups, known as positional isomerism, plays a critical role in determining the pharmacological profile of benzenesulfonamide derivatives. The location of substituents on the aromatic rings can significantly impact biological efficacy and spectrum of activity, particularly in antimicrobial applications. nih.gov
Studies on antimicrobial peptidomimetic amphiphiles, which feature a hydrophobic core and hydrophilic residues, demonstrate that the arrangement of these groups is crucial for modulating antimicrobial efficacy and selectivity between bacterial and mammalian cells. nih.gov In a study of biphenyl antimicrobial peptidomimetic isomers, changes in the molecular shape had a significant impact on efficacy against Gram-negative bacteria. nih.gov For example, one positional isomer exhibited 4–8 times increased efficacy against Pseudomonas aeruginosa and Escherichia coli, while other isomers showed a 4-fold increase in activity against Acinetobacter baumannii. nih.gov
This principle also applies to anticancer agents. In a series of N-(1H-indazol-6-yl)benzenesulfonamide derivatives, compounds with halogen substituents at the meta-position displayed higher inhibitory activity against the PLK4 enzyme compared to those with para-position substitutions. nih.gov These findings underscore that even subtle changes in the position of a substituent can alter how the molecule binds to its target, leading to significant differences in its pharmacological effects. nih.gov The differential activity of positional isomers highlights the importance of three-dimensional structure in drug-receptor interactions. nih.gov
Preclinical Activity Profiling (In Vitro Cell Line and Animal Model Studies)
Anti-proliferative Efficacy in Various Cancer Cell Lines (e.g., breast, lung, prostate, cervical)
Derivatives of benzenesulfonamide have demonstrated significant anti-proliferative effects across a wide range of human cancer cell lines in vitro. These compounds have shown the ability to inhibit cell growth and induce cell death through various mechanisms.
One benzenesulfonamide-1,2,3-triazole hybrid, compound 7c, was tested against a panel of cancer cell lines including breast (MCF7), prostate (PC-3), and lung (A549), showing potential antiproliferative activity against all of them. dovepress.com It was particularly potent against ovarian cancer cell lines, with IC50 values of 1.82 µM against OC-314, 0.54 µM against OVCAR-8, 3.91 µM against SKOV3, and 2.13 µM against Caov-3. dovepress.com
In another study, novel N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides were evaluated. Compounds 5i and 6c were more potent against the neuroblastoma cell line SK-N-MC (IC50 = 24.9–25.2 µM) than the standard drug etoposide. nih.gov Furthermore, pentafluoro derivatives (5a and 6a) showed higher antiproliferative activity than doxorubicin against human leukemia (CCRF-CEM) and breast adenocarcinoma (MDA-MB-468) cells. nih.gov
Benzenesulfonamide derivatives have also been investigated for their effects on human lung cancer cells (A549). immunopathol.com Certain compounds significantly inhibited the proliferation of A549 cells, with some displaying strong anti-proliferative effects by inducing cytotoxicity and reducing cell viability. immunopathol.com A separate novel derivative of aminobenzenesulfonamide was shown to induce apoptosis in colorectal cancer cells (HT-29 and SW620) by increasing reactive oxygen species (ROS) production. researchgate.net
Table 1: Anti-proliferative Efficacy of Benzenesulfonamide Derivatives in Cancer Cell Lines This table is interactive. You can sort and filter the data by clicking on the headers.
| Compound Class | Cell Line | Cancer Type | IC50 (µM) |
|---|---|---|---|
| Benzenesulfonamide-triazole hybrid (7c) | OVCAR-8 | Ovarian | 0.54 |
| Benzenesulfonamide-triazole hybrid (7c) | OC-314 | Ovarian | 1.82 |
| Benzenesulfonamide-triazole hybrid (7c) | Caov-3 | Ovarian | 2.13 |
| Benzenesulfonamide-triazole hybrid (7c) | SKOV3 | Ovarian | 3.91 |
| N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamide (5i) | SK-N-MC | Neuroblastoma | ~25 |
| N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamide (6c) | SK-N-MC | Neuroblastoma | ~25 |
Antimicrobial Spectrum and Potency (e.g., antibacterial, antifungal)
Benzenesulfonamide derivatives have been explored for their antimicrobial properties, demonstrating activity against both Gram-positive and Gram-negative bacteria.
A notable example is 3-(Phenylsulfonyl)-2-pyrazinecarbonitrile (PSPC), which displays strong antimicrobial activity against Gram-positive bacteria. nih.gov The minimum inhibitory concentration (MIC) of PSPC against the Gram-positive species Enterococcus faecium was 8 µg/mL. nih.gov A time-kill assay showed that PSPC is bactericidal against methicillin-resistant Staphylococcus aureus (MRSA), killing nearly 100% of the bacterial cells within a 4-hour period at a concentration of 40 µg/mL. nih.gov PSPC was also found to be effective against Gram-negative bacteria, particularly when combined with an efflux pump inhibitor. nih.gov
The structural arrangement of benzenesulfonamide-based compounds is crucial for their antimicrobial potency. Studies on positional isomers of biphenyl antimicrobial peptidomimetic amphiphiles revealed that all structural isomers exhibited significant efficacy (MIC = 0.25–8 µg/mL) against Gram-positive pathogens like MRSA, Streptococcus pneumoniae, and Enterococcus faecalis. nih.gov However, their activity against Gram-negative bacteria was highly dependent on the specific isomer, highlighting the strain-specific efficacy of such compounds due to the protective outer membrane of Gram-negative bacteria. nih.gov
Table 2: Antimicrobial Potency of Benzenesulfonamide Derivatives This table is interactive. You can sort and filter the data by clicking on the headers.
| Compound/Derivative | Microbial Strain | Gram Type | MIC (µg/mL) |
|---|---|---|---|
| 3-(Phenylsulfonyl)-2-pyrazinecarbonitrile (PSPC) | Enterococcus faecium | Gram-positive | 8 |
| Biphenyl Peptidomimetic Amphiphile Isomers | Staphylococcus aureus (MRSA) | Gram-positive | 0.25 - 8 |
| Biphenyl Peptidomimetic Amphiphile Isomers | Streptococcus pneumoniae | Gram-positive | 0.25 - 8 |
| Biphenyl Peptidomimetic Amphiphile Isomers | Enterococcus faecalis | Gram-positive | 0.25 - 8 |
| Biphenyl Peptidomimetic Isomer 4 | Pseudomonas aeruginosa | Gram-negative | 2 |
| Biphenyl Peptidomimetic Isomer 4 | Escherichia coli | Gram-negative | 2 |
Anti-inflammatory and Analgesic Effects in Preclinical Models
The benzenesulfonamide scaffold is a core component of several compounds investigated for anti-inflammatory and analgesic properties. Preclinical studies have shown that derivatives containing this moiety can effectively reduce inflammation and pain in animal models. nih.gov The mechanisms often involve the inhibition of inflammatory mediators like prostaglandins and cytokines. mdpi.commdpi.com
In one study, novel derivatives of benzothiazole bearing a benzenesulfonamide group were synthesized and evaluated for their in vivo anti-inflammatory and analgesic activities. nih.gov Certain compounds significantly inhibited carrageenan-induced rat paw edema, a standard model for acute inflammation. nih.govmdpi.com For example, compound 17c showed 72%, 76%, and 80% inhibition at 1, 2, and 3 hours, respectively. In tests for analgesic activity, several compounds had efficacy comparable to the standard drug celecoxib. nih.gov
The anti-inflammatory effects of sulfonamides are well-documented, and incorporating this functional group into other heterocyclic structures is a strategy to create synergistic effects. nih.gov While many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting cyclooxygenase (COX) enzymes, the precise mechanisms for some sulfonamide-based agents can be more complex. mdpi.com Preclinical models, such as those involving chemically-induced pain or inflammation, are crucial for validating the efficacy of these potential therapeutic agents before any consideration for human trials. mdpi.comnih.gov
Other Pharmacological Activities in Animal Models (e.g., Diuretic Activity, Antiepileptic Potential)
Similarly, no studies were found that have assessed the diuretic or antiepileptic potential of this compound in animal models. The benzenesulfonamide scaffold is present in various known diuretic and anticonvulsant agents. For instance, research on novel diarylamide derivatives incorporating a benzenesulfonamide group has shown diuretic effects in rodent models mdpi.com. However, these findings are specific to complex derivatives and cannot be extrapolated to this compound itself. No data exists from preclinical animal studies, such as maximal electroshock (MES) or pentylenetetrazole (PTZ) seizure models, to suggest any antiepileptic properties for this specific compound.
Conclusion
Future Directions and Emerging Research Avenues
Exploration of Novel Synthetic Pathways and Green Chemistry Approaches
Traditional methods for synthesizing diaryl sulfones often involve limitations such as harsh reaction conditions, the need for oxidants, or expensive catalysts. organic-chemistry.org Consequently, a significant future direction lies in the development of more efficient, convergent, and environmentally benign synthetic strategies.
Recent advancements have introduced novel palladium-catalyzed three-component coupling approaches that allow for the straightforward production of a wide range of aryl sulfones from readily available starting materials. chemistryviews.org One such method unites an aryl lithium species with an aryl halide, using a stable solid surrogate like DABSO to provide the SO2 moiety. chemistryviews.org Other innovative strategies include transition-metal-free methods that utilize arynes generated in situ, which react with thiosulfonates under mild conditions to yield diaryl sulfones in high yields. organic-chemistry.org Furthermore, Suzuki-type sulfonylations of aryl boron compounds are emerging as a powerful tool for diaryl sulfone synthesis. chemrevlett.com
The principles of green chemistry are also being increasingly applied to the synthesis of benzenesulfonamides. mdpi.com Research is moving towards solvent-free mechanochemical processes, which involve one-pot, multi-step procedures mediated by solid reagents, thereby avoiding the use of hazardous solvents. rsc.org The use of recyclable and non-toxic catalytic systems, such as copper ferrite (CuFe2O4) nanoparticles, represents another green approach that offers high efficiency and easy catalyst recovery. nanomaterchem.com Investigations into identifying more environmentally friendly and cost-effective solvents for benzenesulfonamide (B165840) synthesis and processing are also underway, utilizing both experimental and computational screening protocols to minimize environmental impact. mdpi.com A green process for synthesizing sulfanilamide has been developed that uses ammonia (B1221849) gas in an anhydrous solvent, which improves yield and reduces high-salt wastewater. google.com
| Synthetic Approach | Key Features | Potential Advantages for 3-(phenylsulfonyl)benzenesulfonamide Synthesis | Reference |
|---|---|---|---|
| Palladium-Catalyzed Three-Component Coupling | Convergent; uses aryl lithium, aryl halides, and an SO₂ surrogate (DABSO). | High efficiency and straightforward production of diverse sulfones. | chemistryviews.org |
| Transition-Metal-Free Aryne Pathway | In situ generation of arynes reacting with thiosulfonates. | Avoids expensive and potentially toxic metal catalysts; mild conditions. | organic-chemistry.org |
| Mechanosynthesis | Solvent-free, one-pot tandem reactions using solid reagents. | Reduces solvent waste, environmentally friendly, and cost-effective. | rsc.org |
| Nanoparticle Catalysis (e.g., CuFe₂O₄) | Use of inexpensive, non-toxic, and magnetically recyclable catalysts. | High functional group tolerance, catalyst can be reused for multiple cycles. | nanomaterchem.com |
Advanced Computational Design and Virtual Screening of Novel Analogues
Computational chemistry is poised to accelerate the discovery of novel analogues of this compound with enhanced potency and selectivity. Techniques such as three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling and pharmacophore-based virtual screening are powerful tools for exploring vast chemical spaces to identify promising new drug candidates. nih.gov These methods have been successfully applied to benzenesulfonamide derivatives to discover new inhibitors of targets like human carbonic anhydrase II and cyclooxygenase-2 (COX-2). nih.govnih.govresearchgate.net
Future research will likely involve creating detailed pharmacophore models based on the most active benzenesulfonamide compounds to search large databases for commercially available or synthetically accessible derivatives. nih.gov Molecular docking simulations can predict the binding modes and energies of these potential analogues within the active sites of target proteins, helping to prioritize compounds for synthesis. nih.gov Beyond efficacy, in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling is crucial for evaluating the drug-likeness and potential pharmacokinetic properties of new analogues early in the discovery process, reducing late-stage failures. nih.govnih.gov This integrated computational approach allows for the rational design of molecules with improved biological activity and favorable safety profiles, guiding more focused and efficient synthetic efforts. nih.gov
| Computational Technique | Purpose in Drug Design | Application to this compound Analogues | Reference |
|---|---|---|---|
| 3D-QSAR | Relates the 3D properties of molecules to their biological activity to guide the design of more potent compounds. | Develop models to predict the activity of new analogues and identify key structural features for potency. | nih.gov |
| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups required for biological activity. | Create a 3D query to perform virtual screening of large compound libraries for new hits. | nih.gov |
| Molecular Docking | Predicts the preferred orientation and binding affinity of a ligand to a target protein. | Prioritize potential analogues based on their predicted interaction with a specific molecular target. | nih.govnih.gov |
| ADMET Profiling | Predicts the pharmacokinetic and toxicity properties of a compound. | Assess the "drug-likeness" of designed analogues to filter out candidates with poor profiles early on. | nih.gov |
Identification and Validation of New Molecular Targets
While the benzenesulfonamide scaffold is well-known for targeting enzymes like carbonic anhydrases and COX-2, a major avenue of future research is the identification of entirely new molecular targets for this class of compounds. nih.govresearchgate.net The diaryl sulfone core is present in molecules that inhibit other important targets, such as γ-secretase, which is relevant in Alzheimer's disease research. nih.gov Similarly, certain benzenesulfonamide analogues have been identified as inhibitors of the NLRP3 inflammasome and the TrkA receptor, highlighting the therapeutic potential of this scaffold in inflammatory diseases and cancer, respectively. nih.govnih.gov
Modern chemical proteomics offers powerful, unbiased methods to discover these novel interactions. nih.gov Advanced techniques that move beyond traditional affinity chromatography include:
Activity-Based Protein Profiling (ABPP): Uses reactive chemical probes to covalently label active enzymes, allowing for the identification of targets in their native cellular environment. nih.govnih.gov
Quantitative Proteomics: Methods like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) can be combined with affinity-based approaches to drastically increase sensitivity and reduce false positives, enabling the identification of specific binding partners from complex protein mixtures. nih.gov
Drug Affinity Responsive Target Stability (DARTS): This label-free method identifies protein targets by observing changes in their stability (e.g., to protease digestion) upon binding to a small molecule. nih.gov
Applying these cutting-edge techniques to this compound could reveal unexpected biological activities and open up new therapeutic indications for this chemical class. nih.gov
Design of Benzenesulfonamide-based Probes for Biological System Interrogation
To better understand the mechanism of action and cellular interactions of this compound, future research will focus on designing and synthesizing chemical probes derived from its structure. ntu.edu.tw These probes are valuable tools in chemical biology for visualizing and identifying molecular targets in situ. mdpi.com
A chemical probe typically consists of three components: a ligand to direct the probe to the protein of interest, a dye or reporter tag for detection, and a reactive group for covalent bonding if desired. nih.gov By chemically modifying the this compound scaffold with specific moieties, different types of probes can be created:
Fluorescent Probes: Attaching a fluorophore to the molecule allows for the visualization of its subcellular localization and dynamic movements within living cells using advanced microscopy techniques. mdpi.comnih.gov
Affinity-Based Probes: Incorporating a biotin tag enables the "pull-down" and subsequent identification of binding proteins from cell lysates via mass spectrometry. ntu.edu.tw
Activity-Based Probes (ABPs): Adding a carefully chosen reactive group (an electrophile or photoactivatable moiety) can lead to the covalent labeling of target proteins, providing a powerful tool for target engagement studies and identifying binding sites. nih.govnih.gov
The development of such probes based on the this compound core will be instrumental in elucidating its biological functions and validating its molecular targets in complex biological systems. stanford.edu
Development of Targeted Delivery Strategies for Enhanced Efficacy in Preclinical Models
A key challenge in drug development is ensuring that a therapeutic agent reaches its intended site of action at a sufficient concentration while minimizing exposure to healthy tissues. Future research on benzenesulfonamide-based compounds will likely explore the development of targeted delivery strategies to enhance their therapeutic efficacy and improve their pharmacokinetic profiles in preclinical models.
One emerging approach is the creation of hybrid materials where the active sulfonamide compound is incorporated into a larger delivery vehicle. For example, research has shown that incorporating sulfonamides into cage-like silsesquioxane (POSS) structures can lead to materials with enhanced antimicrobial efficacy. nih.govacs.org These hybrid systems can alter the physicochemical properties of the parent drug, potentially improving solubility, stability, and bioavailability.
Other potential targeted delivery strategies that could be applied to this compound or its analogues in the future include:
Nanoparticle Formulation: Encapsulating the compound within liposomes or polymeric nanoparticles to improve circulation time and achieve passive targeting to tumor tissues through the enhanced permeability and retention (EPR) effect.
Conjugation to Targeting Ligands: Attaching the molecule to antibodies, peptides, or other ligands that bind to receptors overexpressed on diseased cells, thereby directing the therapeutic agent specifically to its site of action.
These advanced delivery systems hold the promise of maximizing the therapeutic potential of benzenesulfonamide-based drugs while reducing off-target effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
